Methanesulfonic acid;9-(3-methyl-5-pentylfuran-2-yl)nonan-1-ol
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Overview
Description
Methanesulfonic acid;9-(3-methyl-5-pentylfuran-2-yl)nonan-1-ol is a compound that combines the properties of methanesulfonic acid and a furan fatty acid derivative. Methanesulfonic acid is a colorless liquid with the molecular formula CH3SO3H, known for its strong acidity and ability to dissolve a wide range of metal salts . The furan fatty acid derivative, 9-(3-methyl-5-pentylfuran-2-yl)nonan-1-ol, is valued for its radical scavenging and antioxidative properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: Methanesulfonic acid is typically produced through the oxidation of dimethylsulfide using oxygen from the air or chlorine . Another method involves the direct reaction between methane and oleum at around 50°C and 100 bar in the presence of a potassium persulfate initiator .
The furan fatty acid derivative, 9-(3-methyl-5-pentylfuran-2-yl)nonan-1-ol, can be synthesized through the enrichment and structural assignment of geometric isomers of unsaturated furan fatty acids. This process involves fractionation by countercurrent chromatography, silver ion, and silica gel column chromatography .
Industrial Production Methods: Industrial production of methanesulfonic acid has evolved over the years. Initially, it was produced by oxidizing dimethylsulfide, but this method had issues with product quality and explosion hazards . A more recent method involves the oxidation of dimethyldisulfide with nitric acid, which is then restored using atmospheric oxygen . This method is more efficient and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions: Methanesulfonic acid undergoes various chemical reactions, including esterification, alkylation, and electroplating . It is a non-oxidizing reagent, exhibiting high chemical stability against redox reactions and hydrolysis .
The furan fatty acid derivative, 9-(3-methyl-5-pentylfuran-2-yl)nonan-1-ol, can undergo reactions such as oxidation and substitution. The furan moiety is known for its radical scavenging properties, making it a valuable component in antioxidative reactions .
Common Reagents and Conditions: Common reagents used with methanesulfonic acid include methanol, diethyl ether, and various metal salts . The furan fatty acid derivative is often used in conjunction with chromatographic techniques for purification and analysis .
Major Products Formed: Major products formed from reactions involving methanesulfonic acid include esters, alkylated compounds, and electroplated metals . The furan fatty acid derivative forms antioxidative products that are valuable in various biological and industrial applications .
Scientific Research Applications
Methanesulfonic acid is extensively used in green chemistry due to its strong acidity and biodegradability . It is employed as a Brønsted acid catalyst for esterification and alkylation reactions, and in biodiesel production . Its high solubility and electrochemical stability make it beneficial in electrochemical applications, such as electrodeposition and redox flow batteries .
The furan fatty acid derivative, 9-(3-methyl-5-pentylfuran-2-yl)nonan-1-ol, is valued for its radical scavenging and antioxidative properties. It is used in various biological samples and foods, contributing to their antioxidative capacity .
Mechanism of Action
Methanesulfonic acid acts as a strong acid, donating protons in various chemical reactions. Its molecular structure allows it to dissolve a wide range of metal salts and exhibit high chemical stability . The furan fatty acid derivative exerts its effects through radical scavenging, neutralizing free radicals and preventing oxidative damage .
Comparison with Similar Compounds
Methanesulfonic acid is similar to other alkylsulfonic acids, such as p-toluenesulfonic acid (PTSA), but it is unique in its liquid form and high solubility . The furan fatty acid derivative is compared to other furan fatty acids, such as E-9-(3-methyl-5-pentylfuran-2-yl)non-8-enoic acid and E-9-(3-methyl-5-pent-1-enylfuran-2-yl)nonanoic acid . These compounds share similar radical scavenging properties but differ in their specific molecular structures and applications.
Properties
CAS No. |
88647-03-4 |
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Molecular Formula |
C20H38O5S |
Molecular Weight |
390.6 g/mol |
IUPAC Name |
methanesulfonic acid;9-(3-methyl-5-pentylfuran-2-yl)nonan-1-ol |
InChI |
InChI=1S/C19H34O2.CH4O3S/c1-3-4-10-13-18-16-17(2)19(21-18)14-11-8-6-5-7-9-12-15-20;1-5(2,3)4/h16,20H,3-15H2,1-2H3;1H3,(H,2,3,4) |
InChI Key |
OTZQAPLRJITBRO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC1=CC(=C(O1)CCCCCCCCCO)C.CS(=O)(=O)O |
Origin of Product |
United States |
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